molecular formula C7H6ClN3 B15314544 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile

Cat. No.: B15314544
M. Wt: 167.59 g/mol
InChI Key: AFRGNRCEQXLCGU-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The acetonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent like dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives such as pyrimidine oxides.

    Reduction: Reduced derivatives such as pyrimidine amines.

Scientific Research Applications

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The acetonitrile group can also participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group instead of an acetonitrile group.

    2-Chloro-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one methyl and one acetonitrile group.

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with two chloro groups instead of one chloro and one acetonitrile group.

Uniqueness

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and exploration of new chemical space, making it a valuable compound in research and development.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3

InChI Key

AFRGNRCEQXLCGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC#N)Cl

Origin of Product

United States

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